molecular formula C15H19NO3 B8298592 [1-(Benzoylamino)cyclohexyl]acetic acid

[1-(Benzoylamino)cyclohexyl]acetic acid

Cat. No.: B8298592
M. Wt: 261.32 g/mol
InChI Key: NYFWSIHUQWOOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Benzoylamino)cyclohexyl]acetic acid is a synthetic chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a cyclohexyl core substituted with both a benzoylamino group and an acetic acid moiety, a structural motif found in compounds investigated for various biological activities. Similar N-acylated amino acid derivatives have been studied as key intermediates in the synthesis of novel therapeutic agents . For instance, structurally related compounds containing the cyclohexylacetic acid framework have been explored for their potential as antagonists for peptide receptors, such as the gastrin-releasing peptide/neuromedin B receptors (BB1/BB2) . The adamantane and cyclohexane variants of similar benzoylamino-acetic acid derivatives are often utilized in drug discovery efforts, particularly in the development of nonpeptide antagonists for G protein-coupled receptors (GPCRs) . The presence of both hydrogen bond donor and acceptor groups, along with a flexible yet defined hydrophobic structure, makes this compound a valuable scaffold for constructing molecular libraries for high-throughput screening and structure-activity relationship (SAR) studies. It serves as a crucial building block for researchers developing new chemical entities targeting metabolic disorders, inflammation, and central nervous system conditions . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

2-(1-benzamidocyclohexyl)acetic acid

InChI

InChI=1S/C15H19NO3/c17-13(18)11-15(9-5-2-6-10-15)16-14(19)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,19)(H,17,18)

InChI Key

NYFWSIHUQWOOCI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Gabapentin (2-[1-(Aminomethyl)cyclohexyl]acetic Acid)
  • Molecular Formula: C₉H₁₇NO₂ .
  • Key Features: The aminomethyl group at the 1-position enhances water solubility via protonation, while the acetic acid moiety contributes to hydrogen bonding.
  • Pharmacology: Gabapentin is a γ-aminobutyric acid (GABA) analog with anticonvulsant and analgesic properties. It is absorbed via the L-amino acid transporter system, with bioavailability decreasing at higher doses due to saturable transport .
  • Metabolism: Not extensively metabolized; excreted renally with a half-life of 5–7 hours .
2-[1-(4-Chlorobenzenesulfonamidomethyl)cyclohexyl]acetic Acid
  • Molecular Formula: C₁₅H₂₀ClNO₄S .
  • The 4-chlorophenyl moiety increases lipophilicity and may enhance receptor binding.
  • Applications : Sulfonamide derivatives are often explored for antimicrobial or enzyme inhibitory activity, though specific data for this compound are unavailable .
2-[1-(2-Amino-2-oxoethyl)cyclohexyl]acetic Acid
  • Molecular Formula: C₁₀H₁₇NO₃ .
  • This structure may influence solubility and metabolic pathways compared to benzoylamino derivatives.
Fmoc-Protected Analogs (e.g., 2-[1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic Acid)
  • Molecular Formula: C₂₄H₂₅NO₄ .
  • Key Features : The Fmoc group is commonly used in peptide synthesis for amine protection. Such derivatives are intermediates in drug development, highlighting synthetic strategies for modifying the cyclohexyl-acetic acid scaffold .

Physicochemical Properties

Compound Molecular Weight Substituent Solubility (Predicted) LogP (Estimated)
[1-(Benzoylamino)cyclohexyl]acetic acid 261.32 g/mol Benzoylamino Low (lipophilic) ~2.5
Gabapentin 171.24 g/mol Aminomethyl High (polar) ~1.0
2-[1-(4-Chlorobenzenesulfonamido)... 345.84 g/mol Sulfonamido Moderate ~2.8
2-[1-(2-Amino-2-oxoethyl)... 199.25 g/mol Amino-oxoethyl High (polar) ~-0.5

Notes:

  • Sulfonamide derivatives exhibit intermediate solubility due to their polar yet aromatic substituents .

Pharmacological and Metabolic Considerations

  • Hypothetical Profile for this compound: Absorption: Likely slower due to higher lipophilicity; may require passive diffusion. Metabolism: The benzoyl group could undergo hepatic hydrolysis or cytochrome P450-mediated oxidation, increasing metabolic complexity compared to Gabapentin . Toxicity: Benzoylamino derivatives may pose hepatotoxicity risks if metabolized to reactive intermediates, unlike the inert profile of Gabapentin .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for [1-(Benzoylamino)cyclohexyl]acetic acid, and how can reaction efficiency be optimized?

  • Methodology : Multi-step synthesis is typically employed. For example:

Cyclohexyl backbone preparation : Start with cyclohexane derivatives and introduce acetic acid moieties via alkylation or condensation reactions .

Benzoylamino functionalization : Use coupling agents like HATU or DCC to attach benzoyl groups to the amino-substituted cyclohexyl core .

  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 eq. of coupling agents) and temperature (20–40°C) to improve yields (typically 60–85%) .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) to assess purity (>95%) .
  • NMR : Confirm structure via characteristic peaks (e.g., δ 1.2–1.8 ppm for cyclohexyl protons; δ 2.3–2.5 ppm for acetic acid CH₂) .
  • X-ray Crystallography : Resolve crystal packing motifs (e.g., R₂²(8) hydrogen-bonded rings) for absolute configuration validation .

Q. What physicochemical properties are critical for the compound’s bioavailability?

  • Key Properties :

  • pKa : ~3.8–4.2 (carboxylic acid group) and ~8.5–9.0 (benzoylamino group), influencing solubility and membrane permeability .
  • LogP : ~1.5–2.0 (moderate lipophilicity), optimized for blood-brain barrier penetration in neurological studies .
  • Solubility : ~2–5 mg/mL in aqueous buffers at pH 7.4; improve via co-solvents (e.g., PEG 400) or salt formation .

Advanced Research Questions

Q. How do structural modifications influence pharmacological activity in derivatives of this compound?

  • Structure-Activity Relationship (SAR) Insights :

Substituent Biological Activity Source
Oxazole ring additionEnhanced antimicrobial activity
Hydroxy group at C3Improved anti-inflammatory response
Methylation of amino groupReduced CNS penetration
  • Methodology : Introduce substituents via reductive amination or click chemistry. Screen activity using in vitro assays (e.g., COX-2 inhibition for anti-inflammatory effects) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Root Causes : Variability in assay conditions (e.g., cell lines, incubation times) or compound purity.
  • Resolution Strategies :

Standardize protocols : Use identical cell lines (e.g., RAW 264.7 for inflammation studies) and solvent controls .

Re-analytical validation : Re-test disputed batches via LC-MS to confirm purity and degradation products .

Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What challenges arise in assessing ADME properties of this compound analogs?

  • Key Challenges :

  • Metabolic Stability : Cytochrome P450-mediated oxidation of the benzoyl group reduces half-life (t₁/₂ = 2–4 hours in hepatic microsomes) .
  • Solubility-Lipophilicity Balance : High LogP (>2.5) analogs show poor aqueous solubility, requiring nanoformulation .
    • Methodology : Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) and in silico tools (e.g., SwissADME) for predictive modeling .

Q. How can computational methods aid in target identification for this compound?

  • Approaches :

  • Molecular Docking : Identify binding affinity to voltage-gated calcium channels (e.g., α2δ subunit, a known Gabapentin target) .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features to predict interactions with enzymes like COX-2 .
    • Validation : Cross-check computational predictions with SPR (surface plasmon resonance) binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.